molecular formula C8H14N2O3 B7881855 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione

3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione

Cat. No.: B7881855
M. Wt: 186.21 g/mol
InChI Key: BLSLACGGBRQAHW-UHFFFAOYSA-N
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Description

3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione is a chemical compound with the molecular formula C8H14N2O3. It is known for its unique structure, which includes an oxolane ring and a dimethylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione is unique due to its combination of an oxolane ring and a dimethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[2-(dimethylamino)ethylamino]oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-10(2)4-3-9-6-5-7(11)13-8(6)12/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSLACGGBRQAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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